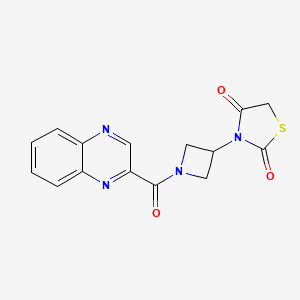

3-(1-(喹喔啉-2-甲酰)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

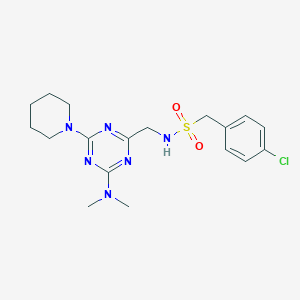

“3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . The synthesis process involves a multistep process, including Meerwein arylation in substituted aniline to form an intermediate .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the reaction with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .科学研究应用

抗菌和抗真菌剂

抗菌活性

喹喔啉衍生物,包括那些含有噻唑烷酮和氮杂环丁酮部分的衍生物,已被合成并评估了其对各种细菌和真菌的生长抑制活性。这些化合物显示出有希望的结果,特别是对金黄色葡萄球菌、大肠杆菌和真菌菌株,表明它们作为抗菌剂的潜力 (Vyas, Chauhan, & Parikh, 2007); (Mistry & Jauhari, 2010)。

抗真菌活性

除了抗菌特性外,一些基于喹喔啉的化合物还表现出显着的抗真菌活性,为开发新的抗真菌剂提供了潜在途径 (Shiv Kumar et al., 2011)。

抗癌剂

细胞毒活性

研究表明,含有噻唑烷酮和氮杂环丁酮基团的喹喔啉衍生物对癌细胞系表现出细胞毒性作用,包括乳腺癌、肺癌和中枢神经系统细胞系。这表明它们有可能用作抗癌剂,为癌症治疗的进一步发展铺平了道路 (Ekbatani, Bekhradnia, Semnani, & Akhavan, 2018)。

抗结核剂

结核病治疗

新型喹喔啉衍生物已被合成并针对结核分枝杆菌进行了测试,一些化合物显示出与标准药物异烟肼相当的体外活性。这突出了它们在抗结核治疗中的潜在作用,并支持了该方向的进一步研究 (Puratchikody, Natarajan, Jayapal, & Doble, 2011)。

杀虫剂

杀虫潜力

一些喹喔啉衍生物因其杀虫活性而被探索,特别是针对蚜虫等害虫。对这些化合物的研究可以促进具有特定作用机制的新型、更有效杀虫剂的开发 (Alanazi et al., 2022)。

作用机制

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . This suggests that the compound may interact with these targets, leading to changes in cellular function and response.

Biochemical Pathways

Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . These enzymes are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to bacterial cell death .

Pharmacokinetics

A study on thiazolidin-2,4-dione derivatives has shown that they possess drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.

未来方向

The future directions in the research of thiazolidine-2,4-dione derivatives could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of alternative antimicrobial drug therapies and the exploration of their potential in treating cancer could be potential future directions .

生化分析

Biochemical Properties

The thiazolidin-2,4-dione (TZD) moiety, a part of the 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Molecular Mechanism

The molecular mechanism of 3-(1-(Quinoxaline-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is also not fully understood. Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

属性

IUPAC Name |

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBXWNLDECSEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

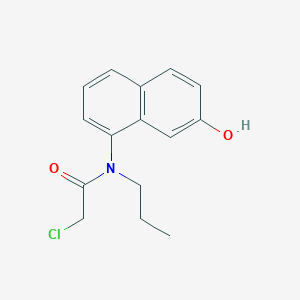

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

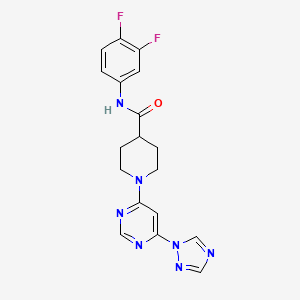

![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)

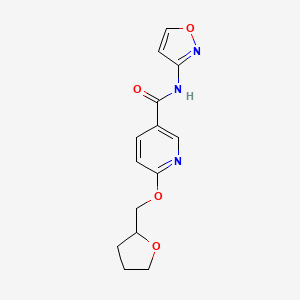

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)

![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)